![molecular formula C9H17NO3 B129077 N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide CAS No. 142073-33-4](/img/structure/B129077.png)
N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide (ECOMMA) is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a cyclic amide that has been found to have potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide is not yet fully understood. However, it has been proposed that N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells. It has also been suggested that N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Furthermore, N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. Furthermore, N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide in lab experiments is its relatively simple synthesis method. Additionally, N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide has been found to have potent anticancer, anti-inflammatory, and neuroprotective effects, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide. One possible direction is to further elucidate its mechanism of action. Additionally, further studies are needed to determine its efficacy and safety in animal models and eventually in human clinical trials. Furthermore, the development of new analogs of N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide with improved properties such as solubility and potency could lead to the discovery of new drugs for the treatment of various diseases. Finally, the combination of N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide with other drugs could lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 1-ethoxycyclopropanol with chloromethyl methyl ether, followed by the reaction with N-methylacetamide. The final product is obtained by purification through column chromatography. The synthesis method has been optimized to yield high purity N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide with a good yield.
Applications De Recherche Scientifique
N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide has been studied extensively for its potential applications in medicinal chemistry. It has been found to have anticancer properties, anti-inflammatory properties, and neuroprotective effects. N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory effects, making it useful in the treatment of inflammatory diseases such as arthritis. Additionally, N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
142073-33-4 |
|---|---|
Nom du produit |
N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide |
Formule moléculaire |
C9H17NO3 |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
N-[(1-ethoxycyclopropyl)oxymethyl]-N-methylacetamide |
InChI |
InChI=1S/C9H17NO3/c1-4-12-9(5-6-9)13-7-10(3)8(2)11/h4-7H2,1-3H3 |
Clé InChI |
AJMYVSGQGODWIL-UHFFFAOYSA-N |
SMILES |
CCOC1(CC1)OCN(C)C(=O)C |
SMILES canonique |
CCOC1(CC1)OCN(C)C(=O)C |
Synonymes |
Acetamide, N-[[(1-ethoxycyclopropyl)oxy]methyl]-N-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B128996.png)
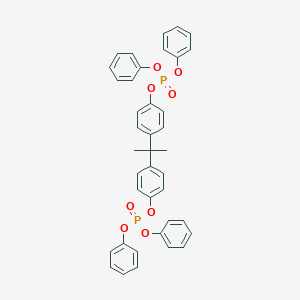
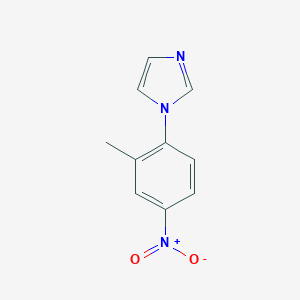
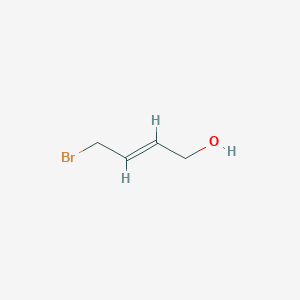
![Pyrrolo[1,2-a]pyrazine-8-carboxamide](/img/structure/B129002.png)
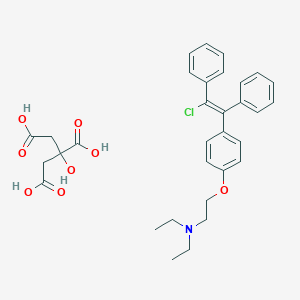
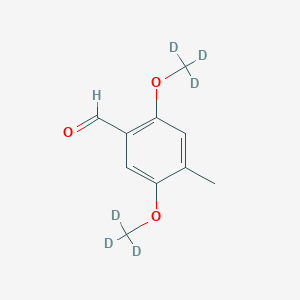
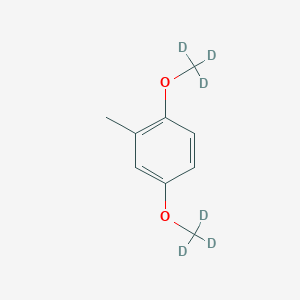
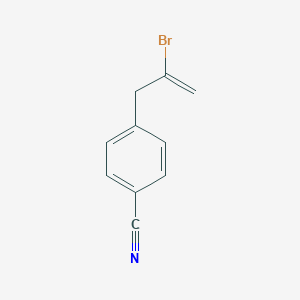
![4-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B129024.png)
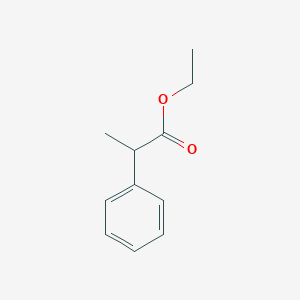
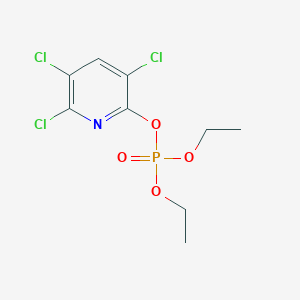
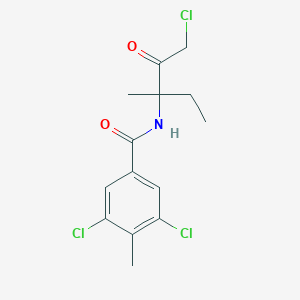
![3-Ethoxy-2-methyl-5H-benzo[7]annulene](/img/structure/B129028.png)